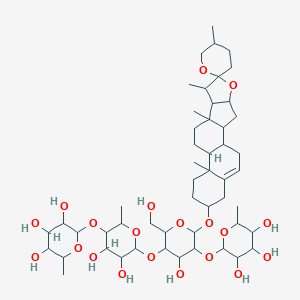
Diosgenin tetraglycoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diosgenin tetraglycoside is a steroidal saponin derived from the rhizomes of Paris polyphylla, a traditional Chinese medicinal herb. It is known for its potent pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects .
Mechanism of Action
- PPB primarily targets signaling pathways within cancer cells. For instance:
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Polyphyllin B interacts with various biomolecules, contributing to its biochemical properties. It has been found to have a good binding affinity with the STAT3 protein, a target gene in chronic obstructive pulmonary disease (COPD) .
Cellular Effects
Polyphyllin B has been shown to exert significant effects on various types of cells. For instance, it has been found to inhibit cell proliferation in gastric cancer cells . It also suppresses invasion and migration, induces apoptosis, and blocks the cell cycle progression in these cells . In the context of COPD, Polyphyllin B inhibits oxidative stress, inflammation, and mitochondrial damage .
Molecular Mechanism
The molecular mechanism of Polyphyllin B involves its interaction with various biomolecules. It inhibits the STAT3/NCOA4 pathway, which is implicated in the pathogenesis of COPD . It also modulates iron metabolism, which is crucial in various cellular processes .
Temporal Effects in Laboratory Settings
Over time, Polyphyllin B has been observed to exert sustained effects on cellular function. For instance, it continues to inhibit oxidative stress, inflammation, and mitochondrial damage in COPD mice
Metabolic Pathways
Polyphyllin B is involved in various metabolic pathways. For instance, it has been found to modulate the PI3K/mTOR signaling pathway
Transport and Distribution
Polyphyllin B is transported and distributed within cells and tissues. After oral administration, it has been found to be predominantly distributed in the liver and lungs . This suggests that these may be the target organs for Polyphyllin B.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diosgenin tetraglycoside can be synthesized through the glycosylation of steroidal sapogenins such as diosgenin and pennogenin. The process involves the use of glycosyltransferases, which catalyze the attachment of sugar moieties to the sapogenin backbone .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Paris polyphylla. The plant material is subjected to processes such as drying, grinding, and solvent extraction to isolate the steroidal saponins. Advanced techniques like ultrahigh-performance liquid chromatography (UPLC) are used to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Diosgenin tetraglycoside undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens (e.g., chlorine, bromine), under controlled temperature and pressure.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Diosgenin tetraglycoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the glycosylation of steroidal sapogenins.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its anti-cancer properties, particularly in gastric and lung cancers. .
Industry: Utilized in the development of pharmaceutical formulations and traditional Chinese medicine products.
Comparison with Similar Compounds
Diosgenin tetraglycoside is part of a family of steroidal saponins found in Paris polyphylla. Similar compounds include:
Polyphyllin I: Known for its anti-cancer properties, particularly in liver cancer.
Polyphyllin II: Exhibits anti-inflammatory and anti-tumor activities.
Polyphyllin VII: Has been studied for its pharmacokinetics and tissue distribution.
Uniqueness of this compound: this compound stands out due to its potent ability to induce ferroptosis and modulate iron metabolism, making it a promising candidate for anti-cancer therapies .
Properties
CAS No. |
50773-42-7 |
|---|---|
Molecular Formula |
C51H82O20 |
Molecular Weight |
1015.2 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-46-39(59)36(56)34(54)23(4)64-46)41(61)43(31(18-52)67-48)69-47-40(60)37(57)42(24(5)65-47)68-45-38(58)35(55)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20?,21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49-,50-,51+/m0/s1 |
InChI Key |
OZIHYFWYFUSXIS-XDNNTTNNSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
Isomeric SMILES |
CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
Pictograms |
Irritant |
Synonyms |
diosgenin 3-O-alpha-rhamnopyranosyl-(1-4)-alpha-rhamnopyranosyl-(1-4)-(alpha-rhamnopyranosyl-(1-2))-beta-glucopyranoside formosanin C Paris saponin II |
Origin of Product |
United States |
Q1: How does Polyphyllin B exert its anti-tumor effects in Gastric Cancer?
A1: Research suggests that Polyphyllin B exhibits anti-tumor activity in Gastric Cancer (GC) by inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] Specifically, Polyphyllin B downregulates the expression of GPx4, a key enzyme that protects cells from ferroptosis. [] This downregulation, coupled with the observed upregulation of proteins like TFR1 and NCOA4, suggests that Polyphyllin B may enhance iron uptake and intracellular iron availability, thereby contributing to ferroptosis. [] Further research is needed to fully elucidate the intricate interplay between Polyphyllin B and iron metabolism in GC.
Q2: What is the evidence for Polyphyllin B's interaction with the STAT3/NCOA4 pathway?
A2: While one study mentions Polyphyllin B's ability to inhibit the STAT3/NCOA4 pathway in the context of lung tissue injury, [] the provided abstract lacks detailed information. Further investigation into the specific mechanisms and implications of this interaction, particularly in relation to its anti-tumor effects, is warranted.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


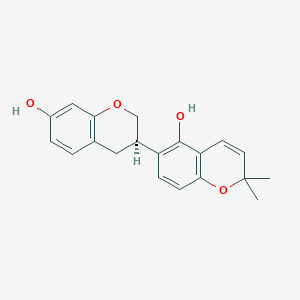
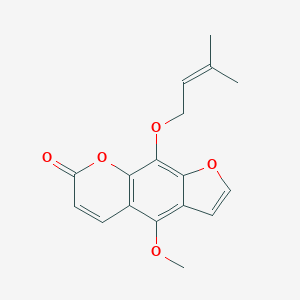
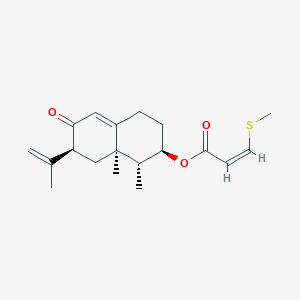
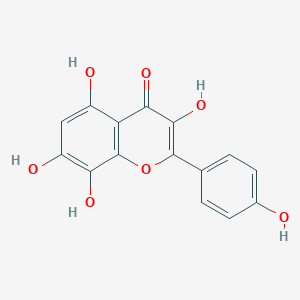

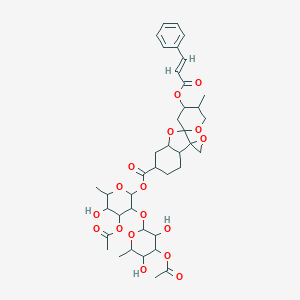
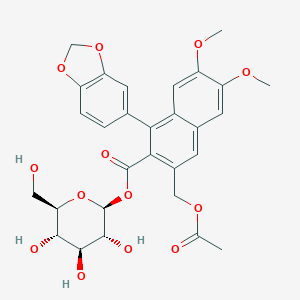

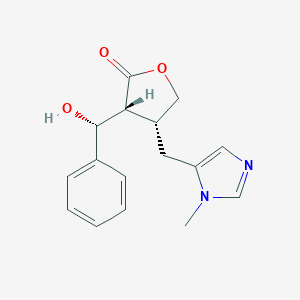
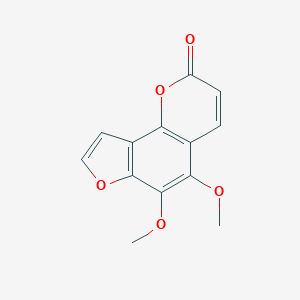
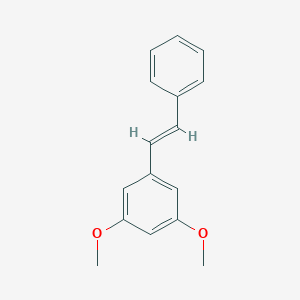
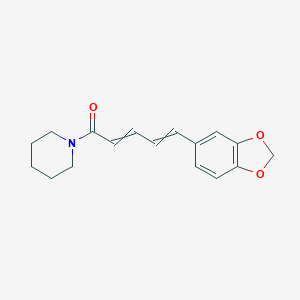
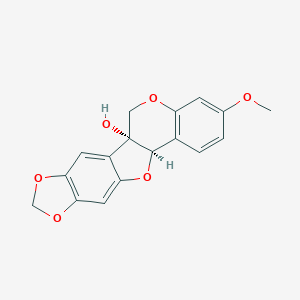
![8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid;5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B192139.png)
